molecular formula C27H29N3O10 B14654080 L-Dopa-L-dopa-L-dopa CAS No. 52370-62-4

L-Dopa-L-dopa-L-dopa

Cat. No.: B14654080
CAS No.: 52370-62-4
M. Wt: 555.5 g/mol
InChI Key: ZAYTZDQQAPUMRU-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Dopa, also known as L-3,4-dihydroxyphenylalanine, is a naturally occurring amino acid derivative. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. L-Dopa is widely recognized for its role in the treatment of Parkinson’s disease, where it helps replenish the diminished levels of dopamine in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Dopa can be synthesized through various chemical routes. One common method involves the hydroxylation of L-tyrosine using tyrosine hydroxylase. Another synthetic route includes the use of catechol and alanine as starting materials, which undergo a series of reactions including hydroxylation and decarboxylation to produce L-Dopa .

Industrial Production Methods

Industrial production of L-Dopa often involves extraction from natural sources such as the seeds of Mucuna pruriens, a plant known for its high L-Dopa content. The extraction process typically involves the use of acid aqueous solutions followed by purification steps to isolate L-Dopa in its pure form .

Chemical Reactions Analysis

Types of Reactions

L-Dopa undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-DOPA (levodopa) is a precursor to dopamine that is commonly used in the treatment of Parkinson's disease (PD) . It is readily transported into the central nervous system (CNS) and is converted into dopamine in the brain by the enzyme DOPA decarboxylase . While L-DOPA is the most effective symptomatic drug for PD, it does not relieve other symptoms that stem from alterations in other neurotransmitter systems .

Parkinson's Disease Treatment

  • Mechanism of Action Parkinsonian symptoms appear when brain levels of dopamine are reduced by 70–80% . Dopamine itself has low bioavailability and does not cross the blood-brain barrier (BBB), hence its precursor L-DOPA is used clinically . Only a small quantity of systemically administered L-DOPA enters into the brain; however, this quantity is enough to restore the nigrostriatal dopaminergic neurotransmission .
  • Administration L-DOPA is given with carbidopa or benserazide, drugs which do not cross the BBB but inhibit DOPA decarboxylase in peripheral tissues . This association of L-DOPA with DOPA decarboxylase inhibitors minimizes it's peripheral degradation, thus extending its half-life, increasing availability to the brain, and prolonging the duration of its symptomatic effect . This reduction in peripheral conversion to dopamine also minimizes the predominant side effects of circulating dopamine like nausea, vomiting, and hypotension .
  • Adjunct Therapies Another method for improving the bioavailability of L-DOPA is to inhibit its peripheral metabolism via the catechol-O-methyltransferase (COMT) pathway. Inhibition of COMT by tolcapone, entacapone leads to decreased plasma concentration of 3-O-methyldopa, increased uptake of levodopa, and increased concentrations of dopamine in the brain .
  • Effects on Brain Activity Administration of L-DOPA increases the functional connectivity within the motor network comprising the putamen, anterior cerebellum, and ventral brainstem and ameliorates the motor performance in both healthy and PD populations . L-DOPA increases the functional connectivity between the regions related to the cognitive network–the inferior ventral striatum and ventrolateral prefrontal cortex in healthy subjects and in parkinsonian patients, in whom maintenance of the working memory performance requires recruitment of the right fronto-parietal network which is as well-boosted by L-DOPA intake .

L-DOPA-Induced Dyskinesia (LID)

  • Nigrostriatal lesions A large nigrostriatal DA lesion is necessary for L-DOPA to induce involuntary movements, the severe dopaminergic denervation was not by itself sufficient . High doses of l-DOPA will induce dyskinesia in all animals exhibiting >90% loss of dopaminergic markers throughout the caudate-putamen .
  • Striatal dopamine The same peripheral dose of L-DOPA elicited a larger increase in striatal extracellular DA levels in L-DOPA-primed animals compared to saline-treated ones . Dyskinetic animals showed a larger increase above baseline (ΔDA), their absolute DA concentrations never exceeded the values measured in intact control animals .
  • Hemodynamic effects L-DOPA exerts hemodynamic effects that are independent of its modulation of neuronal metabolic activity, thus superseding physiological mechanisms of neurovascular coupling in the affected brain regions .

Nanoparticle Applications

  • L-Dopa-modified zinc nanoparticles (ZnNPs) L-Dopa-modified ZnNPs increased the activity of glutamate transporters, prolong the delivery of L-Dopa to the brain across the blood–brain barrier, prevent fluctuations in its concentration, and reduce the ratio of neurodegeneration . L-Dopa is initially physically bound to ZnNPs but is released over time, thus ensuring its therapeutic efficacy sustainably. The physical adsorption of L-Dopa onto ZnNPs and its

Mechanism of Action

L-Dopa exerts its effects primarily through its conversion to dopamine in the brain. Once administered, L-Dopa crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to produce dopamine. This increase in dopamine levels helps alleviate the motor symptoms associated with Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Dopa is unique in its ability to cross the blood-brain barrier and serve as a precursor to dopamine, making it an essential compound in the treatment of Parkinson’s disease. Its ability to be converted into multiple neurotransmitters also highlights its versatility in biological systems .

Properties

CAS No.

52370-62-4

Molecular Formula

C27H29N3O10

Molecular Weight

555.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C27H29N3O10/c28-16(7-13-1-4-19(31)22(34)10-13)25(37)29-17(8-14-2-5-20(32)23(35)11-14)26(38)30-18(27(39)40)9-15-3-6-21(33)24(36)12-15/h1-6,10-12,16-18,31-36H,7-9,28H2,(H,29,37)(H,30,38)(H,39,40)/t16-,17-,18-/m0/s1

InChI Key

ZAYTZDQQAPUMRU-BZSNNMDCSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)N[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)NC(CC3=CC(=C(C=C3)O)O)C(=O)O)N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.